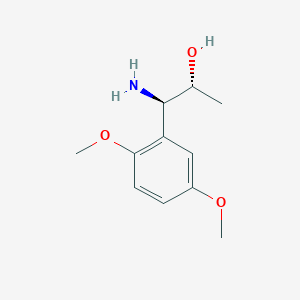

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17501177

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |

| Standard InChI Key | QSYILIJZAXMABN-HQJQHLMTSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=CC(=C1)OC)OC)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)OC)OC)N)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol, reflects its stereochemistry and functional groups. The central propan-2-ol framework is substituted at the first carbon with an amino group and a 2,5-dimethoxyphenyl group, while the second carbon bears a hydroxyl group . The 2,5-dimethoxyphenyl moiety introduces electron-donating methoxy groups at the 2- and 5-positions of the aromatic ring, influencing electronic distribution and potential binding interactions .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |

| Canonical SMILES | COC1=C(C=CC(=C1)OC)C(C(C)N)O |

| Stereochemical Descriptor | -configuration at C1 and C2 |

The compound’s stereochemistry is encoded in its InChIKey (QSYILIJZAXMABN-CPCISQLKSA-N), which distinguishes it from diastereomers such as the (1R,2S)-isomer.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves multi-step organic transformations:

-

Aldol Condensation: 2,5-Dimethoxybenzaldehyde may serve as a starting material, undergoing aldol reaction with nitroethane to form a β-nitro alcohol intermediate.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amino group while preserving stereochemistry.

-

Chiral Resolution: If racemic mixtures form, techniques like chiral chromatography or enzymatic resolution isolate the desired (1R,2R)-enantiomer .

Industrial-scale synthesis often employs continuous flow reactors and asymmetric catalysis to enhance yield and enantiomeric excess. For example, Jacobsen’s thiourea catalysts have been used to induce stereoselectivity in analogous amino alcohol syntheses .

Stereochemistry and Biological Relevance

The -configuration critically determines the compound’s three-dimensional shape, enabling selective interactions with chiral biological targets. For instance:

-

Enzyme Binding: The spatial arrangement of the amino and hydroxyl groups may facilitate hydrogen bonding with active-site residues of enzymes, analogous to the activity of β-adrenergic agonists.

-

Receptor Affinity: In vitro studies of similar amino alcohols show that enantiomers exhibit differing binding affinities for G protein-coupled receptors (GPCRs), with -configurations often displaying higher potency .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

-

Polar Solvents: Moderate solubility in water and alcohols due to hydrogen-bonding capacity .

-

Nonpolar Solvents: Limited solubility in hydrocarbons, as evidenced by analogs like (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol.

Stability studies of related compounds suggest susceptibility to oxidation at the amino group, necessitating storage under inert atmospheres .

Comparative Analysis of Isomers

| Isomer | Biological Activity | Synthetic Accessibility |

|---|---|---|

| (1R,2R)-configuration | High receptor binding affinity | Moderate (requires resolution) |

| (1S,2S)-configuration | Reduced activity | Easier via chiral catalysts |

| (1R,2S)-configuration | Intermediate activity | Common in racemic mixtures |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume